molecular formula C9H9N5 B6594758 (4-(1,2,4,5-Tetrazin-3-YL)phenyl)methanamine CAS No. 1345866-68-3

(4-(1,2,4,5-Tetrazin-3-YL)phenyl)methanamine

Cat. No.: B6594758
CAS No.: 1345866-68-3
M. Wt: 187.20 g/mol
InChI Key: JGCOJRPYFRRONJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-(1,2,4,5-Tetrazin-3-YL)phenyl)methanamine is a useful research compound. Its molecular formula is C9H9N5 and its molecular weight is 187.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary target of (4-(1,2,4,5-Tetrazin-3-YL)phenyl)methanamine is strained alkenes . Strained alkenes are a class of compounds that have a high degree of angle strain and ring strain, making them highly reactive. This reactivity is exploited by this compound to form stable covalent linkages .

Mode of Action

This compound interacts with its targets through a [4+2] Diels-Alder cycloaddition reaction . In this reaction, the tetrazine moiety of the compound reacts with strained alkenes to form a stable covalent linkage . This reaction is highly specific and efficient, making it useful in various applications.

Pharmacokinetics

The compound’s solubility in DMSO and methanol suggests that it could have good bioavailability, although this would need to be confirmed through further studies.

Result of Action

The primary result of the action of this compound is the formation of a stable covalent linkage with strained alkenes . This can be used to label biomolecules in a highly specific manner, enabling their detection and study. This has made the compound highly useful in bioorthogonal labeling and cell detection applications .

Action Environment

The action of this compound is influenced by the presence of strained alkenes, which are necessary for the compound’s reaction. The reaction is also dependent on the pH and temperature of the environment, as these factors can influence the rate of the Diels-Alder reaction. The compound is stable at -20°C , suggesting that it has good stability under standard laboratory conditions.

Properties

IUPAC Name

[4-(1,2,4,5-tetrazin-3-yl)phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N5/c10-5-7-1-3-8(4-2-7)9-13-11-6-12-14-9/h1-4,6H,5,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGCOJRPYFRRONJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN)C2=NN=CN=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4-(1,2,4,5-Tetrazin-3-YL)phenyl)methanamine
Reactant of Route 2
Reactant of Route 2
(4-(1,2,4,5-Tetrazin-3-YL)phenyl)methanamine
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
(4-(1,2,4,5-Tetrazin-3-YL)phenyl)methanamine
Reactant of Route 4
Reactant of Route 4
(4-(1,2,4,5-Tetrazin-3-YL)phenyl)methanamine
Reactant of Route 5
(4-(1,2,4,5-Tetrazin-3-YL)phenyl)methanamine
Reactant of Route 6
(4-(1,2,4,5-Tetrazin-3-YL)phenyl)methanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.